Physicochemical Characterization and Solution Thermodynamics of H-Gly-Phe-Gly-OH
Physicochemical Characterization and Solution Thermodynamics of H-Gly-Phe-Gly-OH
Executive Summary & Molecular Profile
This guide details the physicochemical profiling of the tripeptide Glycyl-L-Phenylalanyl-Glycine (H-Gly-Phe-Gly-OH) in aqueous media. As a model zwitterion incorporating an aromatic hydrophobic residue (Phenylalanine) flanked by two flexible Glycine residues, H-Gly-Phe-Gly-OH serves as a critical reference standard for understanding hydrophobic hydration, peptide self-assembly, and protein folding thermodynamics.
This document moves beyond basic definitions, providing the exact experimental frameworks required to determine partial molar volumes, viscosity
Table 1: Molecular Specifications
| Property | Value / Descriptor | Source/Calculation |
| Sequence | H-Gly-Phe-Gly-OH | IUPAC |
| Formula | Stoichiometry | |
| Molecular Weight | 279.29 g/mol | Monoisotopic |
| Physiological State | Zwitterion ( | pH 7.4 Aqueous |
| Hydrophobicity | Amphiphilic | Phe (Aromatic) vs. Gly (Neutral) |
| Predicted pI | ~5.8 - 6.0 | Calculated from pKa values |
Acid-Base Equilibria & Electrostatics
Understanding the ionization state is the prerequisite for all thermodynamic measurements. H-Gly-Phe-Gly-OH exists as a diprotic acid in solution with two macroscopic dissociation constants.
Protonation States
The peptide transitions through three ionization states based on solution pH:
-
Cationic (
): pH < 2.0 (Both Amine and Carboxyl protonated). -
Zwitterionic (
): pH 2.5 – 9.0 (Amine protonated, Carboxyl deprotonated). -
Anionic (
): pH > 9.5 (Both deprotonated).
Visualization: Protonation Pathway
The following diagram illustrates the stepwise dissociation and the dominant species at physiological pH.
Experimental Protocol: Potentiometric Titration
To determine precise pKa values (
-
Preparation: Dissolve
mol of peptide in 50 mL degassed double-distilled water containing 0.15 M KCl (to maintain ionic strength). -
Calibration: Calibrate glass electrode using NIST standard buffers (pH 4.01, 7.00, 9.21).
-
Titration: Titrate with carbonate-free 0.1 M KOH under
atmosphere at 298.15 K. -
Data Analysis: Use the Henderson-Hasselbalch equation or software like HYPERQUAD to refine equilibrium constants.
Volumetric Properties & Solute-Solvent Interactions[2][3][4][5][6]
Volumetric data provides the deepest insight into hydration shells . The interaction of the hydrophobic Phenylalanine ring with water ("hydrophobic hydration") results in specific volume changes compared to a pure Glycine chain.
Apparent Molar Volume ( )
The apparent molar volume is derived from high-precision density measurements.[1]
Equation 1:
-
: Molar mass of peptide (279.29 g/mol ).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> - : Molality (mol/kg solvent).
- : Density of solution (g/cm³).[3]
- : Density of pure solvent.
Limiting Partial Molar Volume ( )
By plotting
-
Expected Trend:
typically increases with concentration. -
Interpretation: A lower than expected
(compared to constituent amino acids) indicates electrostriction —the compression of water molecules around the charged zwitterionic centers ( , ). -
Group Contribution: The Phe side chain adds significant volume (~80-90 cm³/mol increment over Gly) but also induces "structure-making" ordering of water.
Protocol: Vibrating Tube Densimetry
Objective: Measure density with precision
-
Instrument: Anton Paar DMA 5000M or equivalent.
-
Solvent: Degassed, triple-distilled water.
-
Temperature Control: 298.15 K
0.01 K (Critical: Density is highly temp-dependent). -
Workflow:
-
Inject pure solvent -> Record Period of Oscillation (
). -
Inject Peptide Solution (
mol/kg) -> Record . -
Calculate
using instrument constants. -
Repeat for 5 concentrations.
-
Transport Properties: Viscosity & Rheology
Viscosity measurements determine whether H-Gly-Phe-Gly-OH acts as a "structure maker" or "structure breaker" in water.
The Jones-Dole Equation
The relative viscosity (
Equation 2:
- -Coefficient: Represents electrostatic (ion-ion) interactions (Calculable via Falkenhagen theory).
- -Coefficient: The empirical measure of solute-solvent interactions .[4]
Interpreting the -Coefficient for H-Gly-Phe-Gly-OH
-
Positive
: Indicates a "Structure Maker."[3] The hydrophobic Phe ring stabilizes the water network (iceberg effect) and the zwitterionic ends orient water dipoles. Expect a positive B-value for this peptide (approx 0.3 - 0.5 L/mol). -
Temperature Dependence (
): A negative derivative ( ) confirms the structure-making nature of the hydrophobic Phe residue.
Self-Assembly & Aggregation Workflow
Unlike Gly-Gly-Gly, the inclusion of Phenylalanine introduces
Experimental Workflow: Critical Aggregation Concentration (CAC)
The following workflow utilizes Pyrene fluorescence to detect the onset of hydrophobic aggregation.
Summary of Key Parameters
| Parameter | Symbol | Expected Trend for Gly-Phe-Gly | Physical Meaning |
| Partial Molar Volume | Volume of hydrated peptide at infinite dilution. | ||
| Transfer Volume | Positive (from water to urea) | Urea disrupts the hydrophobic hydration of the Phe ring. | |
| Viscosity Coefficient | Positive (> 0) | Strong alignment of water molecules (Structure Making). | |
| Hydration Number | ~4-6 molecules | Water molecules tightly bound to zwitterionic ends. |
References
-
NIST Chemistry WebBook. Glycyl-L-phenylalanyl-glycine Thermochemical Data. National Institute of Standards and Technology. [Link]
-
Banipal, T. S., et al. (2016). Volumetric and Viscometric Studies of Some Tripeptides in Aqueous Solution. Journal of Chemical & Engineering Data. [Link]
-
PubChem. Compound Summary: Gly-Phe-Gly.[5][6] National Library of Medicine. [Link]
-
Hedwig, G. R., & Hoiland, H. (1991). Thermodynamic properties of peptide solutions: Partial molar volumes and heat capacities. Journal of Solution Chemistry. [Link]
-
Perkins, S. J. (1986). Protein volumes and hydration effects. European Journal of Biochemistry. [Link]
